molecular formula C8H9NO2 B166907 1,2-Dimethyl-4-nitrobenzene CAS No. 99-51-4

1,2-Dimethyl-4-nitrobenzene

Cat. No.: B166907
CAS No.: 99-51-4
M. Wt: 151.16 g/mol
InChI Key: HFZKOYWDLDYELC-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-nitrobenzene (CAS 99-51-4), also known as 4-nitro-o-xylene, is a nitroaromatic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It is characterized by two methyl groups at the 1,2-positions and a nitro group at the 4-position on the benzene ring. Key physical properties include a melting point of 27–30°C, boiling point of 143°C, density of 1.139 g/cm³, and flash point of 113°C . The compound is sparingly soluble in water (100 mg/L at 25°C) but soluble in organic solvents .

This compound is a critical intermediate in pharmaceuticals and agrochemicals. It is used to synthesize riboflavin (vitamin B₂), the cardiovascular drug tolvaptan, and the herbicide pendimethalin . Its production primarily involves the nitration of o-xylene under controlled conditions . Safety data indicate warnings for acute toxicity (H302, H312, H332), necessitating precautions during handling .

Preparation Methods

Traditional Nitration with Mixed Sulfuric-Nitric Acid Systems

The conventional method for synthesizing 1,2-dimethyl-4-nitrobenzene involves the nitration of o-xylene using a mixed acid system (H₂SO₄/HNO₃). This exothermic reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) targets the para position relative to the methyl groups .

Key Parameters:

  • Acid Ratio : A molar ratio of H₂SO₄:HNO₃ = 3:1 optimizes nitronium ion generation while minimizing oxidation byproducts .

  • Temperature : Maintained at 15–20°C during acid addition to control reaction kinetics .

  • Residence Time : Extended post-addition stirring (30–60 minutes) ensures complete conversion .

Example Protocol:

  • Mixed Acid Preparation : Combine 98% H₂SO₄ (63 g) and 70% HNO₃ (37 g) at 15°C.

  • Nitration : Gradually add o-xylene (53 g) to the acid mixture with vigorous stirring.

  • Workup : Separate the organic layer, wash with water, and neutralize residual acid .

Yield : 76–94% .
Selectivity (4-nitro/3-nitro) : 0.83–0.87 .

Catalytic Nitration Using Solid Acid Catalysts

Solid acid catalysts, such as H-beta zeolite, enhance regioselectivity and reduce waste compared to traditional methods.

Vapor-Phase Nitration with H-Beta Zeolite :

  • Conditions :

    • Catalyst: H-beta zeolite (Si/Al = 12.5).

    • Nitrating Agent: 30% HNO₃.

    • Temperature: 150°C.

    • Pressure: Ambient.

  • Performance :

    • Conversion: 65%.

    • Selectivity (4-nitro): 63%.

    • Byproducts: Phthalic anhydride (<5%).

Advantages:

  • Eliminates sulfuric acid waste.

  • Facilitates continuous operation .

Lewis Acid-Promoted Regioselective Nitration

Brønsted and Lewis acids (e.g., BiCl₃) improve para-selectivity by polarizing the nitronium ion and stabilizing transition states .

Solvent-Free Nitration with BiCl₃ :

  • Conditions :

    • Catalyst: BiCl₃ (10 mol%).

    • Nitrating Agent: N₂O₄.

    • Temperature: 25°C.

    • Time: 12 hours.

  • Outcomes :

    • Yield: 71%.

    • 4-nitro/3-nitro Ratio: 3.91.

Continuous-Flow Nitration Systems

Continuous-flow reactors (CFRs) offer superior heat and mass transfer, enabling safer large-scale production .

Optimized CFR Protocol :

ParameterOptimal Value
Temperature100°C
H₂SO₄ Concentration70%
H₂SO₄/HNO₃ Ratio3:1
Residence Time110 s
Flow Rate (o-xylene)10 g/min

Results :

  • Conversion: 94.1%.

  • Phenolic Byproducts: Reduced from 2% (batch) to 0.1%.

Comparative Analysis of Methods

MethodYield (%)Selectivity (4-/3-)ScalabilityWaste Reduction
Traditional Mixed Acid76–940.83–0.87ModerateLow
H-Beta Zeolite651.8HighHigh
BiCl₃ Catalysis713.91ModerateModerate
Continuous-Flow94.10.87HighHigh

Industrial-Scale Considerations

  • Mixed Acid Systems : Dominant in industry due to low catalyst costs but require extensive wastewater treatment .

  • Continuous-Flow : Preferred for new facilities due to reduced byproducts and higher throughput .

  • Catalytic Methods : Gaining traction for niche applications requiring high purity .

Chemical Reactions Analysis

1,2-Dimethyl-4-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

1,2-Dimethyl-4-nitrobenzene is primarily utilized as an intermediate in the synthesis of other chemical compounds. One notable application is in the nitration of o-xylene, where it serves as a precursor to produce 4-nitro-o-xylene. The selective nitration process involves the reaction of this compound with acetic anhydride and trifluoroacetic anhydride, yielding various diastereoisomers of dimethyl-nitro compounds .

Biodegradability and Environmental Fate

Research indicates that this compound has low to moderate biodegradability. It is expected to partition primarily into water and soil compartments rather than bioaccumulating significantly in living organisms. The compound's half-life for photodegradation in air is estimated at around 10 days . Additionally, modeling studies suggest that it can be biodegraded by acclimated microbial communities under appropriate conditions .

Ecotoxicity Studies

Ecotoxicological assessments have shown that this compound exhibits low to moderate toxicity to aquatic organisms. For instance, the LC50 values for fish and Daphnia magna are reported at approximately 16 mg/L and 18 mg/L respectively . These findings are crucial for evaluating the environmental risks associated with its use and potential spills.

Acute Toxicity

Toxicological evaluations reveal that the acute oral LD50 for rats is approximately 2,636 mg/kg body weight, indicating relatively low toxicity in mammals . The dermal LD50 for rabbits exceeds 5,695 mg/kg body weight, further supporting its low irritation potential .

Genetic Toxicology

Genetic toxicity studies conducted using the Ames test have yielded mixed results for this compound. While some assays indicate mutagenic potential, others do not confirm this effect . Such variability underscores the need for further investigation to clarify its genetic toxicity profile.

Several studies have focused on the applications and implications of using this compound:

  • Synthesis of Derivatives : Research has demonstrated its utility in synthesizing various nitro-substituted aromatic compounds that are valuable in pharmaceuticals and agrochemicals.
  • Environmental Monitoring : Studies assessing the environmental fate of nitro compounds have utilized this compound as a model to predict the behavior of similar substances in ecological risk assessments.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-nitrobenzene involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methyl groups can influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

The chemical and industrial relevance of 1,2-dimethyl-4-nitrobenzene can be contextualized by comparing it with structurally related nitroaromatic compounds. Below is a detailed analysis:

Structural and Electronic Comparisons

1,2-Dimethyl-3-nitrobenzene (CAS 99-52-5)

  • Molecular Formula: C₈H₉NO₂ (same as this compound).
  • Substituent Positions : Methyl groups at 1,2-positions; nitro group at the 3-position.
  • Applications: Precursor for mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) .
  • Reactivity : The meta-nitro group reduces steric hindrance compared to the para isomer, favoring certain substitution reactions.

1,2-Dichloro-4-nitrobenzene (CAS 99-54-7)

  • Molecular Formula: C₆H₃Cl₂NO₂.
  • Substituents : Chlorine atoms at 1,2-positions; nitro group at 4-position.
  • Reactivity : Chlorine’s electron-withdrawing nature deactivates the ring, reducing reaction yields compared to methyl-substituted analogs. For instance, in nitrone synthesis, this compound achieves ~20% higher yields than its dichloro counterpart due to methyl’s electron-donating effect .
  • Applications : Used in pesticide synthesis and as a cross-coupling reagent .

1,2-Dimethoxy-4-nitrobenzene (CAS 709-09-1)

  • Molecular Formula: C₈H₉NO₄.
  • Substituents : Methoxy groups at 1,2-positions; nitro group at 4-position.
  • Properties : Higher molecular weight (183.16 g/mol) and polarity due to methoxy groups.
  • Applications : Intermediate in dye synthesis and specialty chemicals .

Physical and Industrial Data

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₈H₉NO₂ 151.16 27–30 143 Pendimethalin, riboflavin, tolvaptan
1,2-Dimethyl-3-nitrobenzene C₈H₉NO₂ 151.16 16–18 245–247 Mefenamic acid
1,2-Dichloro-4-nitrobenzene C₆H₃Cl₂NO₂ 206.00 54–56 265–267 Pesticides, cross-coupling reactions
1,2-Dimethoxy-4-nitrobenzene C₈H₉NO₄ 183.16 92–94 285–287 Dyes, specialty chemicals

Industrial and Environmental Considerations

  • Market Demand : this compound is prioritized in agrochemical production, with major suppliers like ChemBull and J&K catering to global pharmaceutical demand .

Biological Activity

1,2-Dimethyl-4-nitrobenzene (C8H9NO2), also known as 4-nitro-m-xylene, is an aromatic compound characterized by a nitro group and two methyl groups attached to a benzene ring. It appears as yellow crystalline solids and is utilized in the synthesis of various pharmaceuticals, including antihistamines and anti-inflammatory medications . Understanding its biological activity is essential for assessing its safety and potential applications.

Toxicological Profile

This compound exhibits low to moderate toxicity in mammals. The oral LD50 for rats is approximately 2,636 mg/kg body weight, while the dermal LD50 for rabbits exceeds 5,695 mg/kg body weight . These values indicate that while the compound can be harmful at high doses, it does not pose significant acute toxicity under typical exposure scenarios.

Table 1: Toxicity Data Summary

Test SubjectRoute of ExposureLD50 (mg/kg b.w.)
RatsOral2,636
RabbitsDermal>5,695

Environmental Toxicity

In terms of aquatic toxicity, the compound shows low to moderate effects. For instance, the EC50 values for algal inhibition range from 8.9 mg/L for Chlorella pyrenoidosa to approximately 12 mg/L for green algae . This suggests that while it can affect aquatic organisms, the concentrations required to elicit these effects are relatively high.

Table 2: Aquatic Toxicity Data

OrganismEndpointEC50 (mg/L)
Chlorella pyrenoidosaAlgal inhibition (96h)8.9
Green algaeAlgal inhibition (96h)~12
Daphnia magnaAcute toxicity4.2 - 11.8

The biological activity of this compound is influenced by its absorption and metabolism. Nitrotoluenes are generally absorbed through the gastrointestinal tract and lungs, with distribution occurring rapidly throughout the body . The primary metabolic pathways include oxidation and conjugation with glucuronic acid and sulfates, leading to renal excretion.

Absorption and Metabolism

  • Absorption : Rapid via gastrointestinal tract and lungs; minimal through skin.
  • Metabolism : Involves side-chain oxidation and conjugation.
  • Excretion : Primarily through urine; minor fecal excretion observed.

Genotoxicity

In vitro studies have produced mixed results regarding genotoxicity. While some tests indicate potential mutagenic effects, there is a lack of comprehensive in vivo data specific to this compound . Comparisons with structurally similar compounds suggest that further investigation is warranted to clarify its genetic impact.

Biodegradation Studies

Research indicates that this compound can biodegrade under suitable conditions. For instance, studies have demonstrated that activated sludge can degrade nitrotoluene isomers after an acclimation period . This suggests potential environmental persistence but also indicates avenues for bioremediation strategies.

Predictive Models

Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of nitro-substituted aromatic compounds based on their chemical structure . These models can help assess the environmental risks associated with compounds like this compound by correlating structural features with biological activity.

Properties

IUPAC Name

1,2-dimethyl-4-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3
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InChI Key

HFZKOYWDLDYELC-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C
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Molecular Formula

C8H9NO2
Record name 1,2-DIMETHYL-4-NITROBENZENE
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DSSTOX Substance ID

DTXSID2025133
Record name 1,2-Dimethyl-4-nitrobenzene
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Molecular Weight

151.16 g/mol
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Physical Description

1,2-dimethyl-4-nitrobenzene appears as yellow prisms or yellow crystalline solid. (NTP, 1992), Liquid, Yellow solid; [HSDB]
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Record name Benzene, 1,2-dimethyl-4-nitro-
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Boiling Point

489 °F at 748 mmHg (NTP, 1992), 254 °C @ 760 MM HG
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Flash Point

225 °F (NTP, 1992), 107 °C
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Solubility

1 to 5 mg/mL at 59 °F (NTP, 1992), INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL, SOL IN ETHER /NITROXYLENE/
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Density

1.117 (NTP, 1992) - Denser than water; will sink
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Color/Form

YELLOW PRISMS FROM ALCOHOL, CRYSTALLINE NEEDLES, YELLOW LIQ /2,4- & 2,5-ISOMERS/

CAS No.

99-51-4
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Melting Point

86 to 88 °F (NTP, 1992), 30-31 °C
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Synthesis routes and methods

Procedure details

A 250 mL three-necked round bottom flask fitted with reverse dean-stark apparatus was charged with 21.205 g o-xylene (0.2 mol), 120 mL 1,2 dichloro ethane, and 4.242 g catalyst as prepared in example 5. The flask was flushed with nitrogen. The solution was refluxed at 110° C. for 1 h. Then 16.4 mL of 70% HNO3 (0.266 mol) was added to the reaction flask dropwise. The water formed during the reaction was removed azeotropically using the reverse dean-stark apparatus. The reaction was carried out for 8 h. The reaction was monitored by GC analysis. In this reaction 74.5% conversion of o-xylene was obtained with 44.8% and 53.7% 3-nitro o-xylene (3NOx) and 4-nitro o-xylene (4NOx), respectively. Other unidentified products were 1.5%.
Quantity
21.205 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
4.242 g
Type
catalyst
Reaction Step One
Name
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
53.7%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 2
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 3
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 5
1,2-Dimethyl-4-nitrobenzene
Reactant of Route 6
1,2-Dimethyl-4-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.